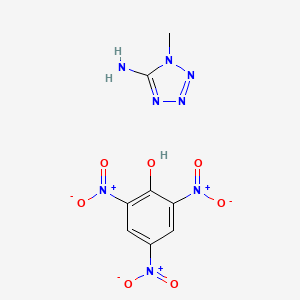
1-Methyltetrazol-5-amine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyltetrazol-5-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 1-Methyltetrazol-5-amine and 2,4,6-trinitrophenol 1-Methyltetrazol-5-amine is a derivative of tetrazole, known for its applications in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyltetrazol-5-amine can be synthesized through the reaction of methylhydrazine with sodium azide under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the tetrazole ring .
2,4,6-trinitrophenol is produced by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Industrial Production Methods
Industrial production of 1-Methyltetrazol-5-amine involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization to obtain the desired product .
2,4,6-trinitrophenol is manufactured in industrial settings with stringent safety protocols due to its explosive nature. The production process includes nitration, purification, and stabilization steps to ensure safe handling and storage .
Chemical Reactions Analysis
Types of Reactions
1-Methyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It participates in nucleophilic substitution reactions to form various substituted tetrazoles.
2,4,6-trinitrophenol primarily undergoes:
Reduction: It can be reduced to form aminophenol derivatives.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products
1-Methyltetrazol-5-amine: Oxidation yields tetrazole derivatives, while reduction forms amine derivatives.
2,4,6-trinitrophenol: Reduction produces aminophenol derivatives
Scientific Research Applications
1-Methyltetrazol-5-amine is utilized in:
Pharmaceuticals: As a building block for drug synthesis.
Agrochemicals: In the development of pesticides and herbicides.
2,4,6-trinitrophenol has applications in:
Explosives: Historically used in munitions.
Dye Manufacturing: As a precursor for various dyes.
Mechanism of Action
1-Methyltetrazol-5-amine exerts its effects through interactions with biological targets such as enzymes and receptors. Its tetrazole ring can mimic biological molecules, allowing it to modulate enzyme activity and receptor binding .
2,4,6-trinitrophenol acts as an explosive by undergoing rapid decomposition, releasing a large amount of energy. Its nitro groups facilitate the release of nitrogen gas, contributing to its explosive properties .
Comparison with Similar Compounds
Similar Compounds
1-Methyltetrazol-5-amine: Similar compounds include other tetrazole derivatives like 5-aminotetrazole and 1-methyl-1H-tetrazole.
2,4,6-trinitrophenol: Similar compounds include other nitrophenols like 2,4-dinitrophenol and 2,6-dinitrophenol.
Uniqueness
1-Methyltetrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its stability and reactivity compared to other tetrazoles .
2,4,6-trinitrophenol is distinguished by its high nitrogen content and explosive potential, making it more reactive than other nitrophenols .
Properties
CAS No. |
877174-40-8 |
|---|---|
Molecular Formula |
C8H8N8O7 |
Molecular Weight |
328.20 g/mol |
IUPAC Name |
1-methyltetrazol-5-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H5N5/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-7-2(3)4-5-6-7/h1-2,10H;1H3,(H2,3,4,6) |
InChI Key |
HOQOOSGOFVMXKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


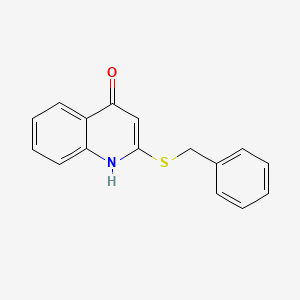

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
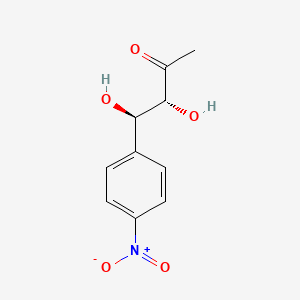



![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)
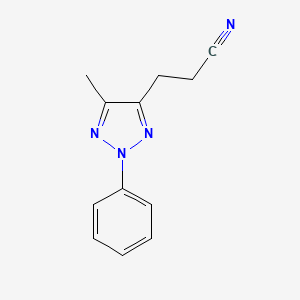
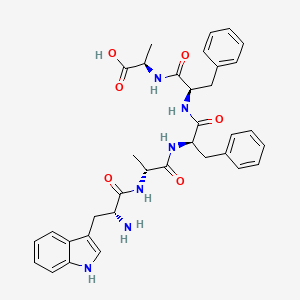
![(2S)-2-[(2-Chlorophenyl)methyl]piperazine](/img/structure/B15168104.png)


